molecular formula C17H17ClFN3S B5785974 N-(4-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide

N-(4-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide

Cat. No.: B5785974
M. Wt: 349.9 g/mol
InChI Key: NNCSBSGTOLMTJN-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide is a piperazine-based compound featuring a carbothioamide (-NHCOS-) functional group. The piperazine ring is substituted at the 1-position with a 4-chlorophenyl group and at the 4-position with a 4-fluorophenyl group.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3S/c18-13-1-5-15(6-2-13)20-17(23)22-11-9-21(10-12-22)16-7-3-14(19)4-8-16/h1-8H,9-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCSBSGTOLMTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=S)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide typically involves the reaction of 4-chlorophenyl isothiocyanate with 4-(4-fluorophenyl)piperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the carbothioamide group.

    Reduction: Reduction reactions could target the nitro groups if present in the structure.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nitrating agents for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide would depend on its specific interactions with molecular targets. It might act by binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved could include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Piperazine Ring

Aromatic Substituents
Compound Name Substituents Functional Group Key Properties/Activities References
N-(4-Chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carbothioamide 2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl at 4-position Carbothioamide Anti-inflammatory, anticancer (validated via molecular docking)
N-(4-Chlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide 5-(Trifluoromethyl)pyridin-2-yl at 4-position Carbothioamide Enhanced lipophilicity due to CF₃ group; potential kinase inhibition
4-(4-Fluorophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carbothioamide 6-Nitrobenzothiazole at N-position Carbothioamide Electron-withdrawing nitro group may enhance electrophilic reactivity

Key Insights :

  • Replacement of the 4-fluorophenyl group with a dihydrodioxine-carbonyl moiety () introduces an oxygen-rich bicyclic system, likely improving solubility but reducing membrane permeability compared to the target compound.
  • The 5-(trifluoromethyl)pyridinyl group () enhances metabolic stability and hydrophobic interactions, making it suitable for targeting enzymes like phosphoglycerate dehydrogenase (PHGDH) .
Heterocyclic and Aliphatic Substituents
Compound Name Substituents Functional Group Key Properties/Activities References
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Ethyl at 4-position Carboxamide Chair conformation of piperazine; hydrogen-bonding networks in crystal packing
N-(4-Chlorophenyl)-4-[(3-fluorophenyl)methyl]piperazine-1-carboxamide (3-Fluorophenyl)methyl at 4-position Carboxamide Steric effects from benzyl group may limit target binding

Key Insights :

  • Carboxamide analogues (e.g., ) lack the thioamide’s sulfur atom, reducing hydrogen-bond acceptor capacity but improving synthetic accessibility (79% yield reported in ).
  • Aliphatic substituents (e.g., ethyl group) simplify synthesis but may diminish aromatic stacking interactions critical for receptor binding.

Functional Group Modifications

Carbothioamide vs. Carboxamide
Functional Group Example Compound Key Differences
Carbothioamide (-NHCOS-) N-(4-Chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide Higher lipophilicity; sulfur participates in weaker hydrogen bonds
Carboxamide (-NHCO-) N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Improved solubility; stronger hydrogen-bond donor (NH)

Comparative Efficacy :

  • The dihydrodioxine derivative () showed promising anti-inflammatory activity in silico, but its in vivo efficacy remains untested.
  • NCT-503 (), a PHGDH inhibitor, demonstrates target specificity, suggesting that fluorophenyl-substituted analogues like the target compound could be optimized for similar pathways.

Biological Activity

N-(4-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide is a synthetic compound belonging to the piperazine class, characterized by its unique structural features, including a piperazine ring and a carbothioamide group. The presence of halogen substituents (chlorine and fluorine) on the phenyl rings enhances its chemical properties, potentially influencing its biological activity. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure

The structural formula of this compound can be represented as follows:

C17H18ClFN3S\text{C}_{17}\text{H}_{18}\text{ClF}\text{N}_3\text{S}

This structure plays a crucial role in determining the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors involved in critical biological pathways. Notably, studies suggest that this compound may modulate enzyme activities or receptor signaling pathways, which are essential for its therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play roles in inflammatory and cancer pathways, making it a candidate for further pharmacological studies.
  • Receptor Interaction : Its binding affinity towards various receptors may lead to significant physiological effects, including alterations in neurotransmitter dynamics.

Cytotoxicity and Anticancer Activity

Recent research has highlighted the cytotoxic potential of this compound against various cancer cell lines. For instance, studies have demonstrated that this compound exhibits moderate cytotoxicity against HCT-116 cells, with IC50 values indicating effective cell death at micromolar concentrations.

Cell LineIC50 Value (µM)Observations
HCT-11614.1Significant inhibition observed
Normal Cells>100Minimal growth inhibition

The selectivity for cancer cells over normal cells suggests a favorable therapeutic index.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, contributing to its potential use in treating inflammatory diseases.

Case Studies

Several case studies have reported on the efficacy of this compound:

  • Study on Cancer Cell Lines : A study assessed the cytotoxic effects of the compound on various cancer cell lines, revealing significant inhibitory activity against HCT-116 cells while sparing normal fibroblasts.
  • Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced levels of inflammatory markers, supporting its potential as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

The unique combination of chlorine and fluorine substituents in this compound significantly influences its biological activity. Comparative studies with structurally similar compounds have provided insights into how different substituents affect pharmacological properties.

Compound NameStructure FeaturesBiological Activity
Similar ALacks fluorine; lower binding affinityReduced efficacy
Similar BContains bromine instead of chlorine; different reactivityVarying levels of cytotoxicity

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